molecular formula C13H17F3N2O3 B14199937 2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt CAS No. 918812-33-6

2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt

Cat. No.: B14199937
CAS No.: 918812-33-6
M. Wt: 306.28 g/mol
InChI Key: HBFIARDXGOINBK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt is a chemical compound that combines the properties of an amide, an amine, and a trifluoroacetic acid salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt typically involves the reaction of 2-(Aminomethyl)-n-isopropylbenzamide with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The trifluoroacetic acid salt can participate in substitution reactions, where the trifluoroacetate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group may yield nitroso compounds, while reduction of the amide group may produce primary amines.

Scientific Research Applications

2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt include:

  • 2-(Aminomethyl)-n-isopropylbenzamide hydrochloride
  • 2-(Aminomethyl)-n-isopropylbenzamide sulfate
  • 2-(Aminomethyl)-n-isopropylbenzamide acetate

Uniqueness

The uniqueness of this compound lies in its trifluoroacetate group, which imparts distinct chemical properties such as increased stability and solubility in organic solvents. This makes it particularly useful in applications where these properties are advantageous.

Properties

CAS No.

918812-33-6

Molecular Formula

C13H17F3N2O3

Molecular Weight

306.28 g/mol

IUPAC Name

2-(aminomethyl)-N-propan-2-ylbenzamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H16N2O.C2HF3O2/c1-8(2)13-11(14)10-6-4-3-5-9(10)7-12;3-2(4,5)1(6)7/h3-6,8H,7,12H2,1-2H3,(H,13,14);(H,6,7)

InChI Key

HBFIARDXGOINBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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